1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole
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Overview
Description
1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with phenylacetylene in the presence of a catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Halogens, alkylating agents, nucleophiles; conditions: varying solvents and temperatures depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized imidazole derivatives .
Scientific Research Applications
1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, and in the formulation of agrochemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- 1-Benzyl-2-phenyl-1H-imidazole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1-Phenylimidazole
Comparison: 1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties compared to other imidazole derivatives. For example, while 1-Phenylimidazole is known for its enzyme inhibitory activity, this compound may exhibit different binding affinities and selectivities due to its additional benzyl group .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse chemical reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Further research into its properties and applications will likely uncover even more uses for this versatile compound.
Properties
CAS No. |
37959-40-3 |
---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1-benzyl-6-phenylpyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C19H16N2/c1-3-7-16(8-4-1)14-20-11-12-21-15-18(13-19(20)21)17-9-5-2-6-10-17/h1-13,15H,14H2 |
InChI Key |
GNROKZDXOFDMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN3C2=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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